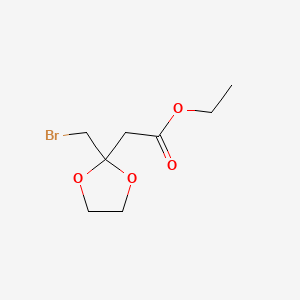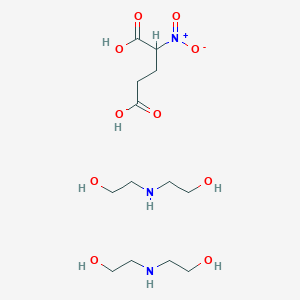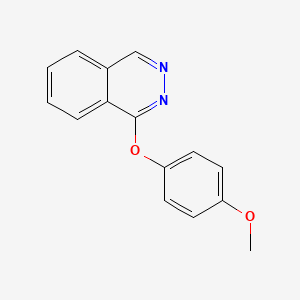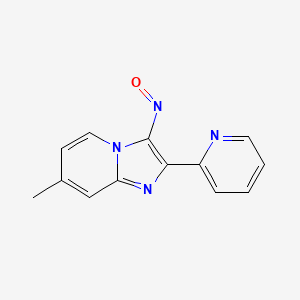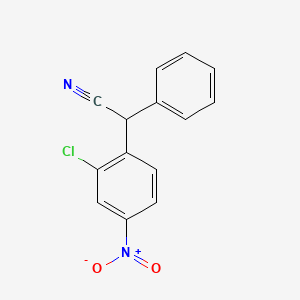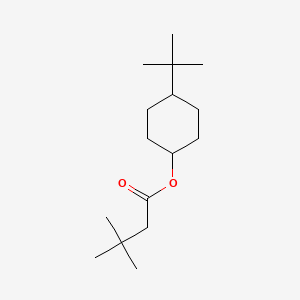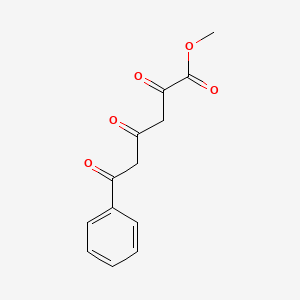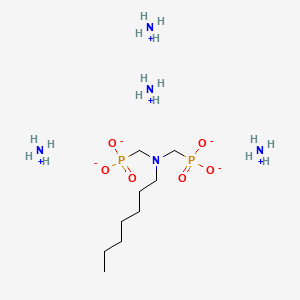
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one is a chemical compound with the molecular formula C13H22O It is a derivative of indanone, characterized by its octahydro structure and the presence of four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one typically involves the hydrogenation of 1,1,3,3-tetramethyl-5H-inden-5-one. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process converts the double bonds in the indanone structure to single bonds, resulting in the octahydro form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction is conducted in large reactors equipped with efficient mixing and temperature control systems. The use of high-purity hydrogen gas and catalysts ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C or PtO2.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and similar structural features.
Indole derivatives: Share the indanone backbone and exhibit diverse biological activities.
Uniqueness
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one is unique due to its specific octahydro structure and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
93777-72-1 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2,3a,4,6,7,7a-hexahydroinden-5-one |
InChI |
InChI=1S/C13H22O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h10-11H,5-8H2,1-4H3 |
Clave InChI |
MSLIBGCBZRDVMN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2C1CCC(=O)C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


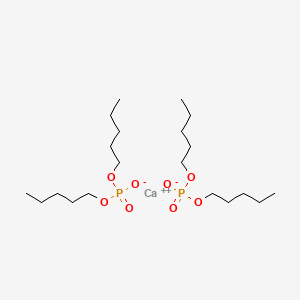

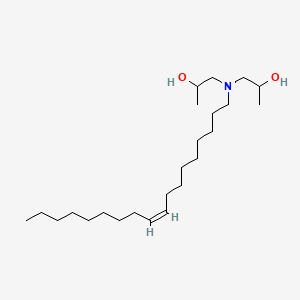
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
